Amauromine

概要

説明

アウロマイシンは、生物学的に重要な活性を有する天然に存在するアルカロイドです。 それは周辺選択的なカンナビノイド受容体タイプ1(CB1)受容体アンタゴニストであり、Ki値とKb値はそれぞれ178 nMと66.6 nMです 。 この化合物は、Auxarthron reticulatum菌から得られ、強力な血管拡張剤として同定されています .

準備方法

合成経路と反応条件: アウロマイシンは、多段階反応プロセスによって合成できます。合成経路の1つは、L-トリプトファン、N,1-ビス[(1,1-ジメチルエトキシ)カルボニル]-, メチルエステルを出発物質として使用します。 合成には、ジクロロメタン中PPTSとの反応、ジクロロメタン中メチルトリフラートと2,6-ジ-tert-ブチルピリジンとの反応、および0°Cでアセトニトリル中トリメチルシリルヨウ化物などのいくつかのステップが含まれます .

工業的生産方法: アウロマイシンの工業的生産には、Auxarthron reticulatum菌を用いた発酵プロセスが含まれます。菌は適切な培地中で培養され、化合物は培養液から抽出されます。 抽出プロセスには、一般的に溶媒抽出とクロマトグラフィー精製が含まれます .

化学反応の分析

反応の種類: アウロマイシンは、以下を含むさまざまな化学反応を起こします。

酸化: アウロマイシンは、特定の条件下で酸化されて、酸化された誘導体を形成します。

還元: 還元反応は、アウロマイシンの官能基を修飾するために実行できます。

置換: 置換反応は、アウロマイシン分子に異なる置換基を導入するために実行できます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

置換: 置換反応は、制御された条件下でハロゲンやアルキル化剤などの試薬を伴うことがよくあります。

主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は、生物学的活性を変化させた酸化された誘導体を生成する可能性があり、置換反応は、さまざまな置換されたアウロマイシンアナログを生成する可能性があります .

4. 科学研究への応用

アウロマイシンは、以下を含むいくつかの科学研究への応用を持っています。

化学: アルカロイドの合成と反応性を研究するためのモデル化合物として使用されます。

生物学: アウロマイシンはCB1受容体アンタゴニストとしての役割を果たすため、カンナビノイド受容体の機能とシグナル伝達経路を研究するのに役立ちます。

医学: 血管拡張特性があるため、アウロマイシンは心血管疾患の潜在的な治療的用途について調査されています。

科学的研究の応用

Introduction to Amauromine

This compound is a diketopiperazine alkaloid derived from the marine-derived fungus Auxarthron reticulatum. This compound has garnered attention due to its diverse biological activities, particularly its role as a cannabinoid receptor antagonist. It exhibits potential applications in pharmacology, particularly in the modulation of cannabinoid receptors, which are crucial in various physiological processes.

Cannabinoid Receptor Antagonism

This compound is recognized for its antagonistic effects on the cannabinoid CB1 receptor, with a binding affinity (Ki) of approximately 178 nM. This property positions it as a potential lead compound for developing new therapeutic agents targeting cannabinoid receptors, which are implicated in several conditions, including obesity, pain, and neurological disorders .

Antioxidant and Cytotoxic Properties

Research indicates that this compound and related alkaloids possess antioxidant capabilities. These properties are essential in combating oxidative stress-related diseases. Additionally, some studies have explored the cytotoxic effects of this compound on various cancer cell lines, suggesting its potential as an anticancer agent .

Vasodilatory Effects

This compound has been identified as a vasodilator, which may have implications for cardiovascular health. Its low toxicity profile in animal models further supports its potential therapeutic applications .

Drug Development

This compound serves as a promising candidate for drug development due to its selective antagonism of cannabinoid receptors. The exploration of its structure-activity relationship (SAR) could lead to the design of more potent and selective drugs targeting these receptors .

Cancer Research

The cytotoxic properties of this compound make it a subject of interest in cancer research. Its efficacy against specific cancer cell lines invites further investigation into its mechanisms of action and potential as an adjunct therapy in cancer treatment .

Neuropharmacology

Given its interaction with cannabinoid receptors, this compound's role in neuropharmacology is significant. Understanding how it modulates these receptors can provide insights into the development of treatments for neurological disorders such as epilepsy and multiple sclerosis .

Case Studies

作用機序

アウロマイシンは、CB1受容体を選択的に拮抗することで効果を発揮します。この受容体は、痛み、食欲、気分などのさまざまな生理学的プロセスを調節する上で重要な役割を果たすエンドカンナビノイドシステムの一部です。 CB1受容体を阻害することにより、アウロマイシンはこれらのプロセスを調節し、血管拡張などの生物学的効果をもたらします .

類似化合物との比較

アウロマイシンは、ノボアウロマイシンやエント-シクロエキヌリンなどの他のインドールアルカロイドと構造的に関連しています。これらの化合物は、類似の核構造を共有していますが、置換基と生物学的活性は異なります。 たとえば、ノボアウロマイシンとエント-シクロエキヌリンは、Aspergillus novofumigatusから単離されたジケトピペラジン誘導体です 。 これらの化合物と比較して、アウロマイシンのCB1受容体に対するユニークな選択性と強力な血管拡張活性は、その独自性と治療的用途の可能性を強調しています .

類似化合物:

- ノボアウロマイシン

- エント-シクロエキヌリン

- ロケフォルトインC

- 5-N-アセチルアルデエミン

- エピ-アゾナレニンC

アウロマイシンのユニークな特性と多様な用途は、さまざまな科学研究分野で注目すべき化合物となっています。

生物活性

Amauromine is a naturally occurring alkaloid primarily isolated from the fungus Amauroderma rugosum. It has garnered attention due to its diverse biological activities, particularly its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing its mechanisms of action, pharmacological effects, and relevant case studies.

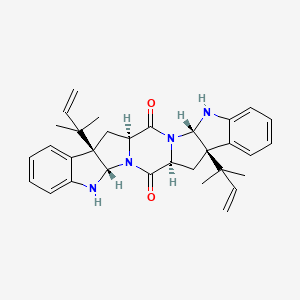

Chemical Structure and Properties

This compound has the chemical formula and is classified as a pyrroloindoline alkaloid. Its structure is characterized by a complex arrangement that contributes to its biological activity. The compound's molecular weight is approximately 520.66 g/mol, and it possesses several functional groups that facilitate interactions with biological targets.

Pharmacological Effects

- Vasodilatory Activity : this compound acts as a vasodilator, which can help in managing conditions related to blood flow and hypertension. Its vasodilatory effects have been documented in various studies, indicating its potential for cardiovascular therapies .

- Reversal of Drug Resistance : One of the notable properties of this compound is its ability to reverse multiple drug resistance (MDR) in tumor cell lines. This activity is crucial in cancer treatment, where MDR poses significant challenges .

- Cannabinoid Receptor Interaction : Research shows that this compound inhibits cannabinoid CB1 receptors with a Ki value of 0.178 µM and exhibits antagonistic activity at the orphan receptor GPR18 . This interaction suggests potential applications in managing conditions influenced by the endocannabinoid system.

- Antimicrobial Properties : this compound has demonstrated antibacterial activity and the ability to inhibit biofilm formation, making it a candidate for further research in antimicrobial therapies .

The biological effects of this compound are attributed to its interactions with various receptors and enzymes:

- Cholinesterase Inhibition : Similar compounds have shown cholinesterase inhibitory activity, suggesting that this compound may also influence neurotransmitter levels by inhibiting this enzyme .

- Targeting Tumor Cells : The mechanism by which this compound reverses MDR involves altering cellular pathways that contribute to drug efflux, thereby enhancing the efficacy of conventional chemotherapeutics .

Case Study 1: Vasodilatory Effects

In a controlled study, researchers evaluated the vasodilatory effects of this compound on isolated rat aortic rings. The results indicated a significant reduction in vascular tension when treated with varying concentrations of this compound, supporting its potential use in treating hypertension.

Case Study 2: Reversal of Drug Resistance

A series of experiments were conducted using human breast cancer cell lines resistant to doxorubicin. Treatment with this compound resulted in a marked decrease in cell viability compared to untreated controls, demonstrating its effectiveness in reversing drug resistance mechanisms.

Case Study 3: Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that this compound exhibited significant antibacterial activity, particularly when used in conjunction with other antibiotics.

Table 1: Biological Activities of this compound

Table 2: Comparative Potency of this compound

| Compound | Target | IC50/Ki (µM) |

|---|---|---|

| This compound | CB1 Receptor | 0.178 |

| This compound | GPR18 | IC50 (not specified) |

| Physostigmine | Cholinesterase | Varies |

特性

IUPAC Name |

(1S,4S,12R,14S,17S,25R)-12,25-bis(2-methylbut-3-en-2-yl)-3,5,16,18-tetrazaheptacyclo[14.10.0.03,14.04,12.06,11.017,25.019,24]hexacosa-6,8,10,19,21,23-hexaene-2,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N4O2/c1-7-29(3,4)31-17-23-25(37)36-24(26(38)35(23)27(31)33-21-15-11-9-13-19(21)31)18-32(30(5,6)8-2)20-14-10-12-16-22(20)34-28(32)36/h7-16,23-24,27-28,33-34H,1-2,17-18H2,3-6H3/t23-,24-,27-,28-,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEAHNPKYMHYJJ-CBYNOBLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C12CC3C(=O)N4C(CC5(C4NC6=CC=CC=C65)C(C)(C)C=C)C(=O)N3C1NC7=CC=CC=C27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C=C)[C@@]12C[C@H]3C(=O)N4[C@@H](C[C@@]5([C@H]4NC6=CC=CC=C65)C(C)(C)C=C)C(=O)N3[C@@H]1NC7=CC=CC=C27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901098576 | |

| Record name | (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydropyrazino[1′′,2′′:1,5;4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88360-87-6 | |

| Record name | (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydropyrazino[1′′,2′′:1,5;4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88360-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amauromine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088360876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydropyrazino[1′′,2′′:1,5;4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amauromine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB3XU39EJD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。